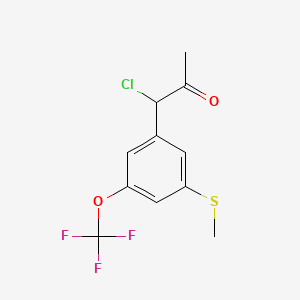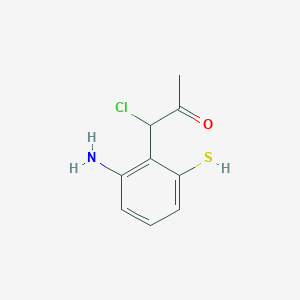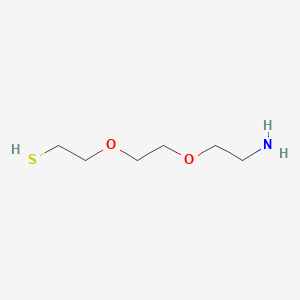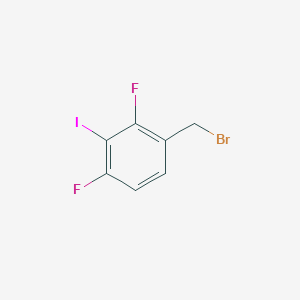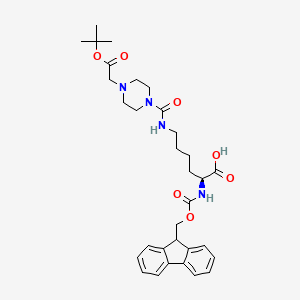
Fmoc-Lys{COPip(CH2COOtBu)}-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys{COPip(CH2COOtBu)}-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound is characterized by the presence of a piperazine ring and a tert-butyl ester group, which provide stability and facilitate its use in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Deprotected Lysine Derivative: After removal of the Fmoc group.
Peptide Conjugates: Formed through coupling reactions with other amino acids.
Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Lys{COPip(CH2COOtBu)}-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in peptide chemistry .
Biology: In biological research, this compound is used to synthesize peptides that can be employed in studying protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostic agents. It is particularly useful in the synthesis of peptides with specific biological activities .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of the piperazine ring.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) protecting group.
Fmoc-Lys(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group.
Uniqueness: Fmoc-Lys{COPip(CH2COOtBu)}-OH is unique due to the presence of the piperazine ring and tert-butyl ester group, which provide enhanced stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C32H42N4O7 |
|---|---|
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1 |
InChI-Schlüssel |
ATFQVVLPSBPPPO-MHZLTWQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


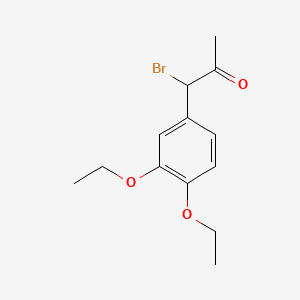
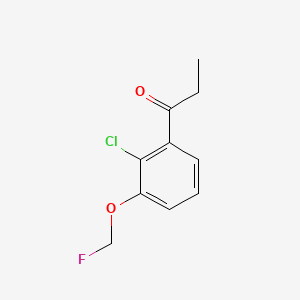
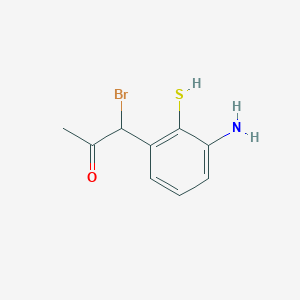
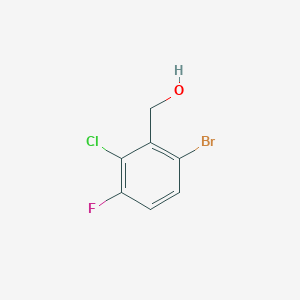

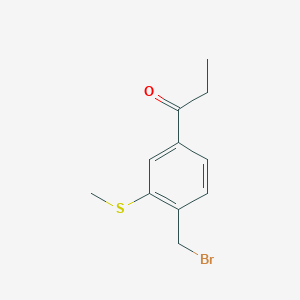
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
